2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-[1-(oxolan-3-yl)triazol-4-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-3-1-7-5-12(11-10-7)8-2-4-13-6-8;;/h5,8H,1-4,6,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMXJICHRYZJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the Triazole Ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Ethylamine Group: This can be done through reductive amination or other suitable amine introduction methods.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for stability and solubility purposes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the ethylamine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the ethylamine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the tetrahydrofuran ring, while substitution reactions could introduce various functional groups onto the triazole ring.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Triazoles are known for their antifungal properties. Research indicates that compounds containing the triazole moiety exhibit significant antifungal activity against various fungal pathogens. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus . The incorporation of tetrahydrofuran enhances the solubility and bioavailability of these compounds, making them suitable candidates for developing new antifungal agents.
Anticancer Properties
Recent investigations into triazole derivatives have revealed their potential as anticancer agents. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary data suggest that it may induce apoptosis in tumor cells, although further studies are required to elucidate the specific mechanisms involved . The structural diversity provided by the tetrahydrofuran ring could contribute to its effectiveness against various cancer types.
Agricultural Applications
Pesticidal Activity
The triazole scaffold is also prominent in agricultural chemistry, particularly in the development of fungicides. Compounds similar to 2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride have been synthesized and tested for their ability to control plant pathogens. Research indicates that these compounds can effectively reduce the incidence of fungal diseases in crops such as wheat and rice . Their mode of action typically involves disrupting fungal cell membrane synthesis or function.
Material Sciences
Polymer Chemistry
The unique properties of triazole compounds make them suitable for applications in material sciences, particularly in polymer chemistry. The ability to form stable complexes with metals allows these compounds to be used as ligands in coordination chemistry. This property can be exploited to develop new materials with enhanced thermal stability and mechanical properties .
Summary of Findings
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal agents | Effective against Candida and Aspergillus; potential anticancer properties |
| Agricultural Chemistry | Fungicides | Effective in controlling plant pathogens; reduces disease incidence in crops |
| Material Sciences | Polymer development | Enhances thermal stability; acts as ligands in metal complexes |
Case Studies
- Antifungal Screening : A study evaluated a series of triazole derivatives for their antifungal activity against Candida albicans. The results indicated that modifications at the tetrahydrofuran position significantly enhanced activity compared to standard antifungal agents .
- Cytotoxicity Assessment : In vitro assays were conducted on various human cancer cell lines to assess the cytotoxic effects of triazole derivatives. Results showed promising activity, with several compounds inducing apoptosis at micromolar concentrations .
- Field Trials for Pesticidal Efficacy : Field trials demonstrated that a formulation containing triazole derivatives significantly reduced fungal infections in wheat crops compared to untreated controls, showcasing its potential as a viable agricultural fungicide .
Mechanism of Action
The mechanism of action of 2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the ethylamine group can form ionic bonds with negatively charged sites on proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydrofuran-3-yl)ethan-1-amine: This compound lacks the triazole ring and thus has different chemical properties and applications.
2-(Tetrahydro-3-furanyl)ethanamine: Similar to the above, it lacks the triazole ring.
2-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-amine: This compound has a pyrazole ring instead of a triazole ring, leading to different reactivity and applications.
Uniqueness
The presence of both the tetrahydrofuran and triazole rings in 2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride makes it unique. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Biological Activity
The compound 2-(1-(Tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound based on recent research findings.
- Molecular Formula : C7H14Cl2N4O
- Molecular Weight : 241.12 g/mol
- CAS Number : 2098001-83-1
These properties indicate the compound's potential for interaction with biological systems, particularly through its functional groups that can facilitate binding to various biological targets.
The biological activity of triazole compounds is often attributed to their ability to form hydrogen bonds and π–π stacking interactions with biological macromolecules. The presence of the tetrahydrofuran moiety may enhance solubility and bioavailability, which are critical for effective pharmacological action .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit cell wall synthesis or disrupt metabolic pathways within microbial cells. For instance, studies have demonstrated that similar triazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent investigations into triazole derivatives have revealed promising anticancer activities. The compound has been tested against several cancer cell lines, showing moderate cytotoxicity. In particular, it has been noted for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic signaling pathways .
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of various triazole compounds, the specific compound exhibited an IC50 value indicative of significant activity against Hep-G2 liver cancer cells. This suggests a potential role in cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The triazole ring is essential for interaction with biological targets, while the tetrahydrofuran ring may contribute to improved pharmacokinetic properties. Modifications in these structures can lead to variations in potency and selectivity against specific targets .
Comparative Analysis with Other Triazoles
The following table summarizes key findings related to the biological activities of selected triazole compounds:
Q & A
What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature and pH : Evidence from analogous triazole derivatives indicates that maintaining a pH of 7–8 and temperatures between 25–40°C minimizes side reactions like hydrolysis or undesired cyclization .
- Purification : Advanced chromatography (e.g., reverse-phase HPLC) is recommended to isolate the dihydrochloride salt form, as residual solvents or unreacted intermediates can persist even after standard recrystallization .
- Analytical Validation : Confirm purity (>95%) via NMR (e.g., ¹H/¹³C for structural integrity) and mass spectrometry (to detect halogenated byproducts) .
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Advanced Analysis:
- Assay Variability : Discrepancies may arise from differences in in vitro models (e.g., cell lines vs. primary cells). For instance, enzyme inhibition assays using liver microsomes may yield lower IC₅₀ values compared to recombinant enzyme systems due to matrix effects .
- Structural Confirmation : Verify the compound’s stereochemistry (e.g., tetrahydrofuran ring conformation) via X-ray crystallography, as minor stereoisomers can exhibit divergent bioactivity .
- Data Normalization : Cross-reference results with internal controls (e.g., known enzyme inhibitors) to account for batch-to-batch variability in compound solubility or stability .
What experimental design strategies are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological conditions. Monitor degradation via LC-MS over 72 hours, focusing on hydrolysis of the triazole ring or cleavage of the tetrahydrofuran moiety .
- Light and Oxidative Stress : Expose the compound to UV light (254 nm) and reactive oxygen species (e.g., H₂O₂) to identify photodegradation pathways or oxidation-prone sites .
- Statistical Design : Implement a randomized block design with triplicate samples to minimize confounding variables (e.g., temperature fluctuations during testing) .
How can researchers differentiate between the compound’s direct enzyme-modulating effects and off-target interactions?
Advanced Analysis:
- Selectivity Profiling : Use high-throughput screening against a panel of related enzymes (e.g., kinases, cytochrome P450 isoforms) to identify off-target binding. For example, triazole-containing analogs often exhibit unintended affinity for adenosine receptors .
- Mutagenesis Studies : Engineer enzyme variants with altered active sites (e.g., alanine scanning) to confirm binding specificity. A >50% reduction in activity upon mutation suggests direct interaction .
- Computational Docking : Compare molecular dynamics simulations (e.g., AutoDock Vina) with experimental IC₅₀ values to validate hypothesized binding modes .
What are the challenges in characterizing the compound’s metabolic fate in preclinical models?
Methodological Answer:
- Metabolite Identification : Administer the compound radiolabeled at the ethanamine moiety (e.g., ¹⁴C) to track metabolic pathways. LC-MS/MS can detect phase I metabolites (e.g., N-dealkylation) and phase II conjugates (e.g., glucuronides) .
- Species-Specific Differences : Compare metabolic profiles in rat vs. human hepatocytes. For example, tetrahydrofuran rings are prone to CYP3A4-mediated oxidation in humans but not rodents .
- Bile Excretion Studies : Use cannulated animal models to collect bile and quantify fecal vs. urinary elimination, which informs dosage adjustments for toxicity studies .
How should researchers design dose-response studies to account for the compound’s solubility limitations?
Advanced Experimental Design:
- Vehicle Optimization : Test co-solvents (e.g., DMSO:PBS at 1:9 v/v) to enhance aqueous solubility while avoiding cellular toxicity. For in vivo studies, use cyclodextrin-based formulations to improve bioavailability .
- Nonlinear Regression Analysis : Fit dose-response data using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values accurately, even with incomplete solubility curves .
- Control for Precipitation : Include dynamic light scattering (DLS) measurements in assay buffers to confirm compound homogeneity at all tested concentrations .
What analytical techniques are most reliable for quantifying the compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS Quantification : Use a deuterated internal standard (e.g., d₄-ethanamine analog) to correct for matrix effects in plasma or tissue homogenates. Achieve a lower limit of quantification (LLOQ) of 1 ng/mL with a C18 column and 0.1% formic acid mobile phase .
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves recovery rates (>85%) by removing phospholipids and proteins .
- Cross-Validation : Compare results with orthogonal methods like capillary electrophoresis (CE) to rule out ion suppression artifacts in MS detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
